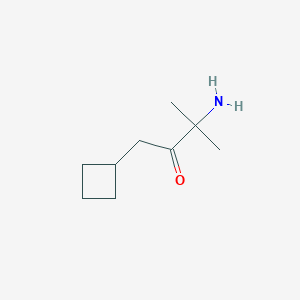![molecular formula C17H17NO3 B13170232 (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)
(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid is an organic compound characterized by its unique structure, which includes a pyridine ring and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzaldehyde and pyridine-3-methanol.
Formation of Intermediate: The aldehyde group of 3,5-dimethyl-4-hydroxybenzaldehyde is reacted with pyridine-3-methanol under basic conditions to form an intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with acrylic acid in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, facilitating catalytic processes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid: Contains a benzoic acid moiety instead of acrylic acid.
Uniqueness:
- The presence of both the pyridine ring and the acrylic acid moiety in (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid provides unique chemical properties, such as the ability to participate in diverse chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+ |
Clé InChI |
DDPLTOVOCMJWAA-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O |
SMILES canonique |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


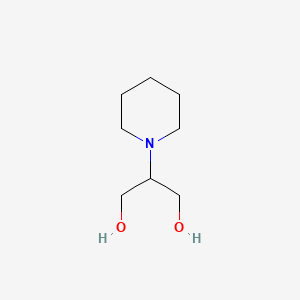

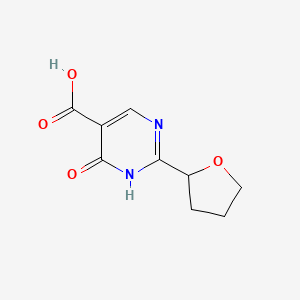
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
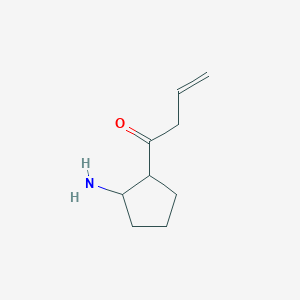
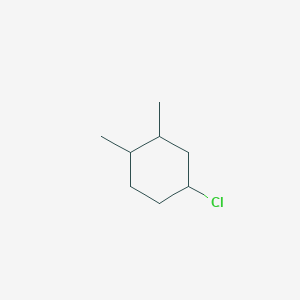


![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)


